molecular formula C7H9N B13006430 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile CAS No. 796963-32-1

3-Methylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B13006430
CAS No.: 796963-32-1
M. Wt: 107.15 g/mol
InChI Key: RNFOURVYTUHICP-UHFFFAOYSA-N
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Description

3-Methylbicyclo[111]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

Industrial production methods for 3-Methylbicyclo[11

Chemical Reactions Analysis

Types of Reactions

3-Methylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methylbicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination makes it a valuable building block for the synthesis of complex molecules with specific properties and functions.

Properties

CAS No.

796963-32-1

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

3-methylbicyclo[1.1.1]pentane-1-carbonitrile

InChI

InChI=1S/C7H9N/c1-6-2-7(3-6,4-6)5-8/h2-4H2,1H3

InChI Key

RNFOURVYTUHICP-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2)C#N

Origin of Product

United States

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